molecular formula C7H5BrINO2 B13991439 Methyl 6-bromo-4-iodonicotinate

Methyl 6-bromo-4-iodonicotinate

Cat. No.: B13991439
M. Wt: 341.93 g/mol
InChI Key: BQHXOEMDFKBJMI-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-iodonicotinate is an organic compound that belongs to the class of halogenated nicotinates It is characterized by the presence of both bromine and iodine atoms attached to a nicotinic acid methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-4-iodonicotinate typically involves halogenation reactions. One common method is the bromination of methyl 4-iodonicotinate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-iodonicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Methyl 6-bromo-4-iodonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-iodonicotinate involves its ability to undergo various chemical reactions, which can modify its structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromo-4-iodonicotinate is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to other halogenated nicotinates. This dual halogenation allows for a wider range of chemical transformations and applications .

Properties

Molecular Formula

C7H5BrINO2

Molecular Weight

341.93 g/mol

IUPAC Name

methyl 6-bromo-4-iodopyridine-3-carboxylate

InChI

InChI=1S/C7H5BrINO2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3

InChI Key

BQHXOEMDFKBJMI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1I)Br

Origin of Product

United States

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